1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]-4-(2-methoxyphenyl)piperazine
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Overview
Description
1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]-4-(2-methoxyphenyl)piperazine is a complex organic compound that belongs to the class of piperazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]-4-(2-methoxyphenyl)piperazine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting a suitable hydrazine derivative with a carbon disulfide source under basic conditions.
Attachment of the Methoxyethyl Group: The methoxyethyl group can be introduced through an alkylation reaction using an appropriate alkyl halide.
Formation of the Piperazine Ring: The piperazine ring is formed by reacting the intermediate with a suitable diamine under acidic or basic conditions.
Final Coupling: The final step involves coupling the thiadiazole and piperazine intermediates under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]-4-(2-methoxyphenyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to modify the functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles in the presence of catalysts or under thermal conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may yield deoxygenated or hydrogenated products.
Scientific Research Applications
1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]-4-(2-methoxyphenyl)piperazine has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity. It may exhibit activity against various diseases, including cancer, bacterial infections, and neurological disorders.
Materials Science: The compound’s unique chemical properties make it a candidate for use in the development of advanced materials, such as polymers and nanomaterials.
Biological Research: The compound can be used as a tool to study biological processes and pathways, particularly those involving thiadiazole and piperazine derivatives.
Industrial Applications: The compound may find use in industrial processes, such as catalysis and the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]-4-(2-methoxyphenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: The compound may inhibit or activate enzymes involved in key biological processes, leading to therapeutic effects.
Modulating Receptors: The compound may interact with receptors on the surface of cells, modulating their activity and influencing cellular signaling pathways.
Altering Gene Expression: The compound may affect the expression of specific genes, leading to changes in protein synthesis and cellular function.
Comparison with Similar Compounds
1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]-4-(2-methoxyphenyl)piperazine can be compared with other similar compounds, such as:
1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]-4-phenylpiperazine: This compound lacks the methoxy group on the phenyl ring, which may affect its chemical properties and biological activity.
1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]-4-(4-methoxyphenyl)piperazine: This compound has a methoxy group at a different position on the phenyl ring, which may influence its reactivity and interactions with biological targets.
1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]-4-(2-chlorophenyl)piperazine: This compound has a chlorine atom instead of a methoxy group, which may alter its chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.
Properties
IUPAC Name |
3-(2-methoxyethyl)-5-[4-(2-methoxyphenyl)piperazin-1-yl]-1,2,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2S/c1-21-12-7-15-17-16(23-18-15)20-10-8-19(9-11-20)13-5-3-4-6-14(13)22-2/h3-6H,7-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MISBXAMIWZPJMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=NSC(=N1)N2CCN(CC2)C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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